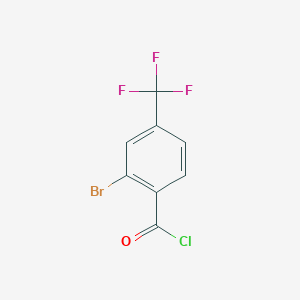

2-Bromo-4-(trifluoromethyl)benzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O/c9-6-3-4(8(11,12)13)1-2-5(6)7(10)14/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNCLPJBWRMJJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-4-(trifluoromethyl)benzoyl chloride chemical structure and properties

The following technical guide provides an in-depth analysis of 2-Bromo-4-(trifluoromethyl)benzoyl chloride , designed for researchers in medicinal chemistry and process development.

CAS Registry Number: 85663-09-8

Chemical Formula:

Executive Summary & Structural Analysis

2-Bromo-4-(trifluoromethyl)benzoyl chloride is a high-value bifunctional building block used primarily in the synthesis of pharmaceutical and agrochemical agents.[2] Its utility stems from its orthogonal reactivity: the acid chloride function allows for rapid amide/ester formation, while the ortho-bromide and para-trifluoromethyl groups provide handles for subsequent cross-coupling and metabolic stability, respectively.[2]

Chemical Identity & Properties

Researchers must distinguish this specific isomer from its regioisomers (e.g., 4-bromo-2-(trifluoromethyl)benzoyl chloride, CAS 104356-17-4), as the position of the bromine atom significantly alters steric accessibility during catalysis.[2]

| Property | Data | Note |

| CAS Number | 85663-09-8 | Specific to 2-Br, 4- |

| Appearance | Liquid to low-melting semi-solid | Highly dependent on purity; hydrolyzes in air.[2] |

| Boiling Point | ~285°C (Predicted) | Decomposes/Hydrolyzes before boiling at atm pressure.[2] |

| Density | ~1.6 - 1.8 g/cm³ | High density due to halogenation.[2] |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols.[2] |

Structural conformation (Sterics & Electronics)

-

Electronic Effect: The

group at the para position is strongly electron-withdrawing ( -

Steric Effect: The ortho-bromo substituent introduces steric bulk near the carbonyl center.[2] While not large enough to prevent acylation, it can induce atropisomerism in resulting amides or restrict rotation, which is a desired feature in designing kinase inhibitors to fit specific hydrophobic pockets.[2]

Synthetic Utility & Reactivity Profile

The core value of this scaffold lies in its ability to serve as a linchpin in divergent synthesis.[3] The reactivity profile follows a logical order of operations: Acylation First, Cross-Coupling Second.

Reactivity Pathway Diagram

The following diagram illustrates the orthogonal reaction pathways available to this scaffold.

Figure 1: Divergent synthesis workflow. The acid chloride is consumed first to create a stable amide, leaving the aryl bromide intact for downstream palladium-catalyzed coupling.[2]

Experimental Protocols

These protocols are designed to maximize yield while mitigating the risk of hydrolysis and side reactions.[2]

Protocol A: Synthesis of the Acid Chloride (Precursor Preparation)

If the acid chloride is not available commercially, it must be synthesized fresh from 2-bromo-4-(trifluoromethyl)benzoic acid (CAS 328-89-2) .[2]

-

Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

or -

Reagents: Suspend the benzoic acid derivative (1.0 equiv) in anhydrous Toluene or DCM.

-

Activation: Add Thionyl Chloride (

, 1.5 equiv) dropwise.[2] -

Catalysis: Add 1-2 drops of anhydrous DMF (Critical: DMF forms the Vilsmeier-Haack reagent intermediate, drastically accelerating the reaction).[2]

-

Reaction: Reflux (if Toluene) or stir at RT (if DCM) for 2-4 hours until gas evolution (

, -

Workup: Concentrate in vacuo to remove solvent and excess

. The residue is the crude acid chloride, used directly in the next step.[2]

Protocol B: General Amide Coupling (Schotten-Baumann Conditions)

Context: Used to attach the scaffold to a pharmacophore amine.[2]

-

Preparation: Dissolve the amine (1.0 equiv) and a base (Triethylamine or DIPEA, 1.2 equiv) in anhydrous DCM (Dichloromethane). Cool to 0°C under inert atmosphere.[2]

-

Addition: Dissolve 2-Bromo-4-(trifluoromethyl)benzoyl chloride (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture.

-

Why 0°C? To prevent bis-acylation or side reactions due to the high electrophilicity of the

-substituted ring.[2]

-

-

Monitoring: Warm to room temperature. Monitor by TLC (The acid chloride streak will disappear; amide spot will appear).[2]

-

Quench: Wash with 1M HCl (to remove unreacted amine) followed by saturated

(to remove unreacted acid).

Medicinal Chemistry Applications

In drug design, this scaffold acts as a "privileged structure" due to the specific properties of its substituents.[2]

The Trifluoromethyl Advantage

The

-

Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks metabolic oxidation at the para position, prolonging the drug's half-life (

).[2] -

Lipophilicity: The

group significantly increases

The Ortho-Bromo Handle

The bromine atom at the 2-position allows for "Late-Stage Diversification."[2]

-

Library Generation: A researcher can synthesize a large batch of the benzamide intermediate. This batch can then be split into 20 different vials, each reacting with a different boronic acid (Suzuki coupling) or amine (Buchwald-Hartwig coupling) to rapidly generate a library of analogs for SAR (Structure-Activity Relationship) studies.[2]

Safety & Handling

Hazard Classification: Corrosive (Skin Corr.[2][4] 1B), Lachrymator.[2]

-

Water Reactivity: Reacts violently with water to release Hydrogen Chloride (HCl) gas and the parent benzoic acid.[2]

-

Storage: Must be stored under inert gas (Argon/Nitrogen) in a tightly sealed container, preferably in a refrigerator (2-8°C). If the liquid turns cloudy or develops white crystals, it has likely hydrolyzed.[2]

-

PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat are mandatory.[2] Work exclusively in a fume hood.

References

-

Chemical Identity & Precursor

-

Specific Isomer Identification

-

Medicinal Chemistry Context (CF3 & Scaffolds)

-

Synthetic Methodology

Sources

- 1. 85663-09-8|2-Bromo-4-(trifluoromethyl)benzoyl chloride|BLD Pharm [bldpharm.com]

- 2. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 4-Fluoro-2-(trifluoromethyl)benzoyl chloride 97 189807-21-4 [sigmaaldrich.com]

- 5. 2-Bromo-4-(trifluoromethyl)benzoic Acid | CymitQuimica [cymitquimica.com]

- 6. labproinc.com [labproinc.com]

- 7. 2-Bromo-4-(trifluoromethyl)benzoic Acid | 328-89-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 2-Bromo-4-(trifluoromethyl)benzoic Acid | 328-89-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 104356-17-4|4-Bromo-2-(trifluoromethyl)benzoyl chloride|BLD Pharm [bldpharm.com]

- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jelsciences.com [jelsciences.com]

Navigating the Synthesis of Novel Therapeutics: A Technical Guide to the Safe Handling of 2-Bromo-4-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

In the fast-paced landscape of pharmaceutical research and development, the synthesis of novel molecular entities often involves working with highly reactive and hazardous chemical intermediates. Among these, 2-Bromo-4-(trifluoromethyl)benzoyl chloride stands out as a critical building block, valued for its utility in constructing complex molecular architectures. However, its potent reactivity also necessitates a deep understanding and rigorous implementation of safety protocols. This guide moves beyond standard Safety Data Sheet (SDS) information, providing a comprehensive framework for the safe and effective handling of this compound, grounded in scientific principles and field-proven experience. Our focus is on not just what to do, but why these measures are critical for ensuring personnel safety, experimental integrity, and environmental protection.

Hazard Identification and Risk Assessment: Understanding the Reactivity of an Acyl Halide

2-Bromo-4-(trifluoromethyl)benzoyl chloride is a halogenated acyl chloride. This class of compounds is characterized by a carbonyl group bonded to a chlorine atom, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility and, simultaneously, the source of its primary hazards.

Key Hazards:

-

Corrosivity: The primary hazard associated with 2-Bromo-4-(trifluoromethyl)benzoyl chloride is its severe corrosivity.[1][2][3] Upon contact with moisture, such as humidity in the air or water on biological tissues, it rapidly hydrolyzes to form hydrochloric acid (HCl) and 2-Bromo-4-(trifluoromethyl)benzoic acid.[4] The generated HCl is a strong corrosive acid that can cause severe burns to the skin, eyes, and respiratory tract.[1][5]

-

Toxicity: While specific toxicity data for this exact compound is limited, analogous compounds are harmful if swallowed, inhaled, or in contact with skin.[2] Inhalation of vapors or mists can cause irritation and burns to the respiratory system.[5]

-

Reactivity: It is a moisture-sensitive compound and will react exothermically with water, alcohols, strong bases, and strong oxidizing agents.[3][4] Contact with incompatible materials can lead to the release of toxic gases and potentially violent reactions.

Risk Assessment: Before any handling of 2-Bromo-4-(trifluoromethyl)benzoyl chloride, a thorough risk assessment must be conducted. This involves evaluating the quantity of the substance to be used, the nature of the experimental procedure (e.g., heating, distillation), and the potential for exposure. The outcome of this assessment will inform the selection of appropriate engineering controls, personal protective equipment (PPE), and emergency procedures.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety strategy for handling 2-Bromo-4-(trifluoromethyl)benzoyl chloride relies on a hierarchy of controls, with engineering controls being the first line of defense, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls

-

Fume Hood: All handling of 2-Bromo-4-(trifluoromethyl)benzoyl chloride must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent the inhalation of corrosive vapors.[3][6]

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[4][7]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment. The following table summarizes the recommended PPE for handling 2-Bromo-4-(trifluoromethyl)benzoyl chloride.

| Body Part | Recommended PPE | Rationale |

| Eyes/Face | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[8][9] |

| Hands | Impermeable, chemical-resistant gloves (e.g., nitrile or viton) | Double-gloving is recommended to provide an extra barrier against this corrosive material.[10][11] Gloves should be inspected for any signs of degradation before use. |

| Body | Flame-retardant lab coat or chemical-resistant apron | Provides protection against splashes and spills.[8][12] |

| Respiratory | A NIOSH/MSHA-approved respirator with an acid gas cartridge may be necessary for certain operations, such as large-scale transfers or in the event of a spill.[1][4] |

Logical Flow for PPE Selection:

Caption: Decision workflow for essential PPE.

Handling and Storage Protocols: Maintaining Chemical Integrity and Safety

Handling

-

Inert Atmosphere: Whenever possible, handle 2-Bromo-4-(trifluoromethyl)benzoyl chloride under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[4]

-

Avoid Incompatibilities: Keep the compound away from water, alcohols, strong bases, and strong oxidizing agents.[3][4]

-

Controlled Addition: When adding this reagent to a reaction mixture, do so slowly and in a controlled manner to manage any exothermic reactions.

-

Spark-Proof Tools: Use non-sparking tools to prevent ignition of any flammable vapors.[13]

Storage

-

Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[3][6]

-

Moisture Control: The storage area should be free from moisture.

-

Segregation: Store away from incompatible materials.

Emergency Procedures: Preparedness and Rapid Response

In the event of an exposure or spill, a rapid and informed response is crucial to minimize harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][14] Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7][14] Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air.[13] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention. |

Spill and Leak Procedures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: For small spills, absorb the material with a non-combustible, inert absorbent material such as sand or vermiculite.[10] Do not use combustible materials like paper towels.

-

Neutralize: Cautiously neutralize the residue with a weak base such as sodium bicarbonate.

-

Collect and Dispose: Collect the absorbed material and neutralized residue in a suitable, labeled container for hazardous waste disposal.[10]

Experimental Workflow for Spill Neutralization:

Caption: Step-by-step spill response workflow.

Waste Disposal: Responsible Stewardship

All waste containing 2-Bromo-4-(trifluoromethyl)benzoyl chloride or its byproducts must be treated as hazardous waste.[1]

-

Quenching: Unused or excess reagent should be slowly and carefully quenched by adding it to a stirred, cooled solution of a weak base like sodium bicarbonate. This should be done in a fume hood.

-

Disposal: The neutralized waste, along with any contaminated materials, should be placed in a clearly labeled, sealed container for disposal by a licensed chemical waste disposal company.[15] Do not dispose of this material down the drain.[15]

Conclusion: A Culture of Safety

The safe and effective use of 2-Bromo-4-(trifluoromethyl)benzoyl chloride in a research and development setting is not merely a matter of following a checklist. It requires a deep-seated culture of safety, a thorough understanding of the chemical's properties, and a commitment to meticulous planning and execution. By internalizing the principles outlined in this guide, scientists can confidently and safely leverage the synthetic potential of this valuable reagent in the pursuit of new medicines and technologies.

References

-

Emergency Procedure Guide - Corrosive Liquids. [Link]

-

Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]

-

Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS. [Link]

-

Safe Handling of Corrosive Chemicals. The Chemistry Blog. [Link]

-

Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

-

Personal Protective Equipment. USDA ARS. [Link]

-

Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]

-

HF Acid Alkylation Unit PPE. Marathon Petroleum Refinery Contractor Website. [Link]

-

Choosing The Correct PPE. University of Nevada, Reno Environmental Health & Safety. [Link]

-

Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]

-

Disposal of Solid Chemicals in the Normal Trash. Lafayette College Public Safety. [Link]

-

4-Bromo-2-(trifluoromethyl)benzoyl chloride. Win-Win Chemical. [Link]

-

Safe disposal of hydrochloric acid. Chemistry Stack Exchange. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

- 8. Personal Protective Equipment : USDA ARS [ars.usda.gov]

- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. marathonrefinerycontractor.com [marathonrefinerycontractor.com]

- 12. sams-solutions.com [sams-solutions.com]

- 13. echemi.com [echemi.com]

- 14. umdearborn.edu [umdearborn.edu]

- 15. chemos.de [chemos.de]

A Technical Guide to the Storage and Handling of Moisture-Sensitive Benzoyl Chlorides for Laboratory Professionals

The Chemical Imperative: Understanding Benzoyl Chloride's Reactivity

Benzoyl chlorides are powerful and versatile acylating agents, indispensable in the synthesis of dyes, pharmaceuticals, perfumes, and polymers.[1][2] However, their utility is intrinsically linked to their high reactivity, particularly their extreme sensitivity to moisture.[3][4][5] For the researcher, scientist, or drug development professional, mastering the storage of these reagents is not a matter of trivial housekeeping; it is a prerequisite for ensuring reagent integrity, experimental reproducibility, and laboratory safety. This guide provides a deep dive into the principles and practices governing the safe and effective storage of benzoyl chlorides.

The primary challenge in storing benzoyl chloride is its vigorous and rapid reaction with water, a process known as hydrolysis.[2] Upon exposure to even atmospheric moisture, benzoyl chloride degrades into benzoic acid and corrosive hydrogen chloride (HCl) gas.[2][6] This reaction is the root cause of the "fuming" appearance of the liquid in humid air.[2][7] The hydrolysis half-life at 25°C is exceptionally short, estimated to be as little as 16 seconds, underscoring the critical need for anhydrous conditions.

The reaction proceeds as follows:

C₆H₅COCl + H₂O → C₆H₅COOH + HCl

This degradation pathway has several detrimental consequences in a laboratory setting:

-

Loss of Purity: The formation of benzoic acid contaminates the reagent, reducing the effective concentration of the active acylating agent and introducing impurities into subsequent reactions.

-

Pressure Buildup: The generation of HCl gas can lead to a dangerous pressure increase within a sealed container, creating a risk of rupture or aerosolization of the corrosive contents upon opening.

-

Corrosion: The HCl produced is highly corrosive to metals, which can damage storage infrastructure and equipment.[1]

Caption: The hydrolysis pathway of benzoyl chloride upon exposure to water.

Core Storage Protocols: A Multi-Layered Defense System

Effective storage of benzoyl chlorides relies on creating multiple barriers to moisture ingress. This strategy involves careful selection of containers, rigorous atmospheric control, and strategic segregation from incompatible materials.

The first line of defense is the container itself. The material must be non-reactive and the seal must be absolute.

-

Material Compatibility: Glass, particularly amber glass, is the preferred material for storing benzoyl chloride.[8] It is inert to the chemical and protects it from light. Certain polymers and rubber materials are attacked by benzoyl chloride and must be avoided.[9]

-

Container Seal: A tightly sealed container is mandatory.[8][10][11] Caps should be equipped with an inert liner, such as polytetrafluoroethylene (PTFE), to ensure a hermetic seal without reacting with the corrosive liquid or its vapors. Containers must be carefully resealed after each use to prevent leakage and moisture ingress.[12]

Because ambient air contains variable amounts of moisture, simply sealing the container is often insufficient for long-term stability. The headspace within the container must be controlled.

-

Inert Gas Blanket: The most robust method for protecting benzoyl chloride is to store it under a positive pressure of a dry, inert gas such as nitrogen or argon.[3][4][13][14] This "nitrogen blanket" displaces moist air from the container's headspace, effectively preventing hydrolysis.[3]

-

Desiccators: For smaller quantities or for temporary storage outside of an inert atmosphere cabinet, a desiccator is essential.[15][16] A desiccator provides a dry environment through the use of a desiccant like silica gel or calcium chloride, absorbing ambient moisture.[17]

-

Gloveboxes: For operations requiring the highest level of atmospheric control, handling and storing benzoyl chloride within an inert atmosphere glovebox is the gold standard.[18]

The storage location and its conditions are as critical as the primary container.

-

Location: Benzoyl chloride should be stored in a cool, dry, and well-ventilated area designated for corrosive materials.[3][8][12] It must be stored away from any sources of water, such as sinks or safety showers.[15]

-

Temperature: Storage should be in a cool environment, with recommendations to keep it below 30°C.[19] Avoid excess heat and direct sunlight, as they can accelerate degradation and increase vapor pressure.[3][8]

-

Segregation: It is critical to store benzoyl chloride away from incompatible materials.[8] Accidental mixing can lead to violent reactions, fire, and explosions.

| Incompatible Material Class | Examples | Reason for Incompatibility | Citation(s) |

| Water / Moisture | Steam, Humid Air | Violent reaction, produces corrosive HCl gas. | [3][4][7] |

| Alcohols | Methanol, Ethanol | Exothermic reaction to form esters and HCl. | [2][3] |

| Bases | Sodium Hydroxide, Amines | Violent neutralization reaction. | [3][4][8] |

| Strong Oxidizing Agents | Peroxides, Nitrates | Risk of fire and explosion. | [3][4][7] |

| Metals | Aluminum, Alkali Metals | Corrodes metals in the presence of moisture, can generate flammable hydrogen gas. | [20] |

Practical Workflows for Maintaining Reagent Integrity

A self-validating system of protocols ensures that the integrity of the reagent is maintained from receipt to final use.

-

Inspect: Upon receipt, inspect the container for any signs of damage, leakage, or a compromised seal.

-

Verify Atmosphere: If purchased with an inert gas headspace, assume it is intact but plan to handle it accordingly.

-

Label: Ensure the container is clearly labeled with the chemical name, date of receipt, and any relevant hazard warnings.[21]

-

Segregate: Immediately transfer the container to a designated storage location that is cool, dry, well-ventilated, and segregated from incompatible materials.[8][12]

-

Log: Enter the chemical into the laboratory inventory management system.[22]

Dispensing the liquid is the point of highest risk for moisture contamination. The following workflow should be conducted in a chemical fume hood.[3]

Caption: A recommended workflow for dispensing benzoyl chloride under an inert atmosphere.

Regularly inspect stored benzoyl chlorides for signs of decomposition:

-

Visual Cues: The presence of white crystalline solid (benzoic acid) or excessive fuming when the cap is removed are clear indicators of water contamination.

-

Analytical Verification: For moisture-sensitive experiments, it may be prudent to verify the quality of an older bottle of reagent. A simple titration can quantify the acidic impurity content, or techniques like ¹H NMR or IR spectroscopy can provide a more detailed purity profile.[23] If significant impurities are detected, the liquid can often be purified by distillation before use.[23]

Conclusion

The high reactivity that makes benzoyl chloride a valuable synthetic tool also dictates the stringent requirements for its storage. A comprehensive understanding of its moisture sensitivity and a multi-layered defense strategy—incorporating proper containment, atmospheric control, and environmental management—are essential. By implementing the robust protocols outlined in this guide, researchers can ensure the long-term stability and purity of their benzoyl chloride reagents, leading to safer laboratory practices and more reliable scientific outcomes.

References

- Penta chemicals. (2025, March 26). Benzoyl chloride.

- LASEC. (2005, July 28).

- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (n.d.). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry.

- Sinochem Nanjing Corporation. (n.d.). Benzoyl Chloride Manufacturer China | CAS 98-88-4.

- SafeRack. (n.d.). Benzyl Chloride.

- Merck. (2025, November 6).

- National Center for Biotechnology Information. (n.d.). Benzoyl chloride. PubChem.

- Carl ROTH. (n.d.).

- TCI Chemicals. (2025, January 16).

- Fisher Scientific. (2008, September 23).

- ACS Publications. (2020, November 4). Hydrolysis Reactions of Two Benzoyl Chlorides as a Probe to Investigate Reverse Micelles Formed by the Ionic Liquid-Surfactant bmim–AOT. The Journal of Organic Chemistry.

- Synquest Labs. (n.d.). Benzoyl chloride.

- CDH Fine Chemical. (n.d.).

- Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets.

- A&C. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry.

- SpecialChem. (2026, January 24). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.

- The University of Maryland, Baltimore Environmental Health and Safety. (n.d.). Chemical Storage.

- RSC Publishing. (n.d.). SN2 character of hydrolysis of benzoyl chloride.

- Thermo Fisher Scientific. (2025, September 6).

- Carl ROTH. (n.d.).

- University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Storage.

- Lanxess. (2015, July 15). Benzoyl Chloride.

- Cole-Parmer. (2003, March 18).

- Studylib. (n.d.). Benzoyl Chloride SOP: Safety & Handling.

- ChemicalBook. (n.d.). Benzoyl chloride CAS#: 98-88-4.

- Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.

- The Synergist. (n.d.). Best Practices for Proper Chemical Storage.

- ResearchGate. (2024, December 27).

- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.

- Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.

- University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET.

Sources

- 1. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. cdn.lasec.co.za [cdn.lasec.co.za]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. asianpubs.org [asianpubs.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Benzoyl Chloride Manufacturer China | CAS 98-88-4 | High Purity Supply & Safe Shipping [sinochem-nanjing.com]

- 9. nj.gov [nj.gov]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. carlroth.com [carlroth.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. researchgate.net [researchgate.net]

- 15. Chemical Storage - Environmental Health and Safety [umaryland.edu]

- 16. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 17. ibisscientific.com [ibisscientific.com]

- 18. uwaterloo.ca [uwaterloo.ca]

- 19. Benzoyl chloride CAS#: 98-88-4 [m.chemicalbook.com]

- 20. saferack.com [saferack.com]

- 21. safety.fsu.edu [safety.fsu.edu]

- 22. rawsource.com [rawsource.com]

- 23. How To [chem.rochester.edu]

Methodological & Application

Esterification of 2-Bromo-4-(trifluoromethyl)benzoyl chloride: Advanced Protocols and Mechanistic Insights

An Application Guide for Researchers

Executive Summary

2-Bromo-4-(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride and a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of both a bromine atom and an electron-withdrawing trifluoromethyl group offers a unique combination of reactivity and potential for further functionalization. This document provides a comprehensive guide to the esterification of this versatile intermediate. We will explore the underlying chemical principles, detail critical experimental parameters, and present robust protocols suitable for a range of alcohol substrates. This guide is intended for researchers, chemists, and process development scientists seeking to optimize the synthesis of novel ester derivatives.

Chemical Profile and Reactivity

2-Bromo-4-(trifluoromethyl)benzoyl chloride possesses a carbonyl group that is highly activated towards nucleophilic attack. This heightened reactivity is a direct consequence of the strong inductive electron-withdrawing effects of both the trifluoromethyl (-CF₃) group and the bromine atom. These substituents increase the partial positive charge on the carbonyl carbon, making it an excellent electrophile.

The reaction with an alcohol (a nucleophile) proceeds via a nucleophilic acyl substitution mechanism. The acyl chloride is significantly more reactive than the corresponding carboxylic acid, allowing the reaction to proceed rapidly and irreversibly under mild conditions.[1]

The Reaction Principle

The fundamental reaction involves the attack of the alcohol's hydroxyl group on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the ester and hydrogen chloride (HCl) as a byproduct.

Caption: General Esterification Scheme.

The generation of HCl necessitates the use of a base to neutralize it, which shifts the equilibrium towards the product and prevents potential acid-catalyzed side reactions.[2]

Mechanistic Pathway: Nucleophilic Acyl Substitution

The esterification follows a well-established two-step mechanism: nucleophilic addition followed by elimination.

-

Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the chloride ion—an excellent leaving group—is expelled.

-

Deprotonation: A base removes the proton from the oxonium ion to yield the final, neutral ester product.

Caption: Mechanism of Ester Formation.

Critical Experimental Parameters: A Scientist's Guide

Optimizing the esterification reaction requires careful consideration of several key parameters. The choices made will directly impact reaction rate, yield, and purity.

| Parameter | Recommended Choice | Rationale & Expert Insights |

| Alcohol Substrate | Primary > Secondary Alcohols. Phenols are also suitable. | Steric hindrance plays a major role. Primary alcohols react fastest. Tertiary alcohols are generally poor substrates due to steric bulk around the hydroxyl group. Phenols are less nucleophilic than alcohols but react well with highly reactive acyl chlorides.[3] |

| Solvent | Anhydrous aprotic solvents (DCM, THF, Diethyl Ether, Toluene). | The acyl chloride is highly susceptible to hydrolysis.[1][4] The solvent must be inert and dry. Dichloromethane (DCM) is often preferred due to its excellent solubility for reactants and ease of removal.[5] |

| Base | Tertiary Amines: Triethylamine (Et₃N), Pyridine, DMAP. Inorganic Base: NaOH or KOH (for Schotten-Baumann). | A base is essential to scavenge the HCl produced. Triethylamine is a cost-effective and common choice. Pyridine can also act as a nucleophilic catalyst. 4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst, often used in small amounts (0.05-0.1 eq) for sluggish reactions.[6] Schotten-Baumann conditions use an aqueous base in a two-phase system, which is robust and avoids the need for anhydrous solvents.[7][8] |

| Stoichiometry | Alcohol (1.0-1.2 eq), Base (1.1-1.5 eq). | A slight excess of the alcohol can help drive the reaction to completion. At least one equivalent of base is required to neutralize HCl. A slight excess ensures all acid is quenched. |

| Temperature | Initial addition at 0 °C, then warm to room temperature. | The reaction is often exothermic and can be vigorous.[3][9] Starting at a low temperature controls the initial reaction rate, improves safety, and minimizes side reactions. The reaction is typically allowed to warm to room temperature to ensure completion. |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). | Monitoring the consumption of the limiting reagent (often the acyl chloride or alcohol) is crucial to determine the reaction endpoint and avoid unnecessary heating or extended reaction times. |

Detailed Experimental Protocols

Safety First: 2-Bromo-4-(trifluoromethyl)benzoyl chloride is corrosive, a lachrymator, and reacts with water to release toxic HCl gas.[4][10] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12] All glassware must be thoroughly dried before use.[1]

Protocol 1: General Esterification using Triethylamine in Dichloromethane

This method is highly versatile and suitable for a wide range of primary and secondary alcohols.

Workflow Diagram:

Caption: Workflow for Protocol 1.

Step-by-Step Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the alcohol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add 2-Bromo-4-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC until the starting alcohol is consumed.

-

Upon completion, dilute the mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acidic species), and finally with brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude ester can be purified by flash column chromatography on silica gel.

Protocol 2: Schotten-Baumann Conditions (Two-Phase System)

This classic method is robust, scalable, and particularly useful for simple, water-insoluble alcohols.

Step-by-Step Procedure:

-

In a flask, dissolve the alcohol (1.0 eq) in a suitable organic solvent like dichloromethane or diethyl ether.

-

Add an aqueous solution of sodium hydroxide (2-4 eq, e.g., 2 M NaOH).

-

Stir the two-phase mixture vigorously to ensure efficient mixing.

-

Slowly add 2-Bromo-4-(trifluoromethyl)benzoyl chloride (1.05 eq) to the biphasic mixture. The reaction is often exothermic, so a cooling bath may be necessary for large-scale reactions.

-

Continue vigorous stirring at room temperature for 1-2 hours. Monitor the reaction by TLC or GC.

-

Once complete, transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer once with the organic solvent.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo to yield the crude product, which can be further purified if necessary.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive alcohol (e.g., tertiary).2. Insufficient base.3. Reagents not pure/dry. | 1. Add a catalytic amount of DMAP (0.1 eq). For tertiary alcohols, alternative coupling agents may be needed.2. Ensure at least 1.1 eq of base is used.3. Use freshly distilled/dried solvents and reagents. |

| Starting Acyl Chloride Remains | 1. Reaction not yet complete.2. Low reactivity of the alcohol. | 1. Increase reaction time or gently warm the mixture (e.g., to 40 °C).2. Add catalytic DMAP. |

| Hydrolysis Product Formed | Presence of water in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). |

| Difficult Purification | Triethylammonium hydrochloride salt is soluble in the product. | During work-up, ensure the 1 M HCl wash is performed thoroughly to remove all amine salts. |

Conclusion

The esterification of 2-Bromo-4-(trifluoromethyl)benzoyl chloride is a straightforward yet powerful transformation that provides access to a wide array of valuable chemical entities. Success hinges on understanding the compound's high reactivity and taking appropriate measures to control the reaction conditions. The key considerations are the exclusion of moisture, the use of a suitable base to neutralize the HCl byproduct, and careful temperature control. By following the detailed protocols and considering the critical parameters outlined in this guide, researchers can reliably and efficiently synthesize the desired ester derivatives for their discovery and development programs.

References

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

-

IISTE. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Chemistry and Materials Research, 3(2). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Retrieved from [Link]

-

YouTube. (2021). Esterification using Acid Chloride and Alcohol. Retrieved from [Link]

-

Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Preparation of Esters. Retrieved from [Link]

- Google Patents. (2003). US20030233008A1 - Process for the preparation of carboxylic benzyl esters.

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

-

YouTube. (2021). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). EP0038223A1 - Process for the preparation of trifluoromethylbenzoyl halides.

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

-

Asian Journal of Chemistry. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic activities of various metal chlorides for esterification of palmitic acid with cetyl alcohol. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Benzoyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. iiste.org [iiste.org]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. m.youtube.com [m.youtube.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. echemi.com [echemi.com]

- 12. nj.gov [nj.gov]

Application Notes and Protocols: One-Pot Synthesis of Biologically Relevant Heterocycles Using 2-Bromo-4-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Bromo-4-(trifluoromethyl)benzoyl Chloride in Medicinal Chemistry

In the landscape of modern drug discovery and agrochemical research, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl (CF₃) group, in particular, is a key pharmacophore present in numerous approved drugs. 2-Bromo-4-(trifluoromethyl)benzoyl chloride is a versatile building block, primed for the efficient construction of complex heterocyclic systems. Its structure offers three key points of reactivity: the highly electrophilic acyl chloride for amide bond formation, the trifluoromethyl group for modulating physicochemical properties, and the bromo substituent which can serve as a handle for further functionalization via cross-coupling reactions.

One-pot syntheses, wherein reactants are subjected to successive chemical transformations in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.[1] By obviating the need for isolation and purification of intermediates, these protocols streamline the synthetic process, making them highly desirable in both academic and industrial settings.

This application note provides a detailed protocol for a one-pot synthesis of a 7-Bromo-5-(trifluoromethyl)-[2][3][4]triazolo[4,3-a]quinazolin-5-ol, a scaffold of interest in medicinal chemistry, starting from 2-Bromo-4-(trifluoromethyl)benzoyl chloride. The protocol is designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Core Synthesis: One-Pot Preparation of 7-Bromo-5-(trifluoromethyl)-[2][3][4]triazolo[4,3-a]quinazolin-5-ol

This protocol details a one-pot, two-step sequence involving an initial acylation followed by an intramolecular cyclization. The reaction leverages the reactivity of the acyl chloride and the nucleophilicity of a hydrazine-containing reactant to construct the fused heterocyclic system.

Reaction Principle and Logic

The synthesis proceeds through two mechanistically distinct yet seamlessly integrated steps within a single pot:

-

N-Acylation: The initial step involves the reaction of the highly electrophilic 2-Bromo-4-(trifluoromethyl)benzoyl chloride with a nucleophilic hydrazine derivative, in this case, 3-amino-1,2,4-triazole. This forms an N-acyltriazole intermediate. The choice of a suitable base is crucial to neutralize the HCl generated during the acylation without promoting premature side reactions.

-

Intramolecular Cyclization: Upon gentle heating, the newly formed amide undergoes an intramolecular nucleophilic attack from the endocyclic nitrogen of the triazole ring onto the carbonyl carbon. This is followed by dehydration to yield the final fused quinazolinone derivative. The trifluoromethyl group at the 4-position of the benzoyl chloride is expected to enhance the electrophilicity of the carbonyl carbon, facilitating the cyclization step.

The overall workflow is depicted in the diagram below:

Caption: Workflow for the one-pot synthesis.

Detailed Experimental Protocol

Materials:

-

2-Bromo-4-(trifluoromethyl)benzoyl chloride (CAS: 104356-17-4)[5]

-

3-Amino-1,2,4-triazole

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M aq.)

-

Saturated Sodium Bicarbonate Solution (aq.)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add 3-amino-1,2,4-triazole (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM).

-

Acylation: Cool the solution to 0 °C using an ice bath. Dissolve 2-Bromo-4-(trifluoromethyl)benzoyl chloride (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred solution of the aminotriazole over 15-20 minutes.

-

Base Addition: After the addition of the acyl chloride, add triethylamine (1.1 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C. A precipitate of triethylamine hydrochloride may form.

-

Reaction Monitoring (Acylation): Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the acylation can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Once the acylation is complete (as indicated by TLC), heat the reaction mixture to reflux (approx. 40 °C for DCM). Maintain the reflux for 4-6 hours, continuing to monitor the reaction by TLC for the formation of the product and disappearance of the intermediate.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary

| Reagent | Molar Eq. | Purpose |

| 2-Bromo-4-(trifluoromethyl)benzoyl chloride | 1.05 | Electrophilic building block |

| 3-Amino-1,2,4-triazole | 1.0 | Nucleophilic partner for heterocycle formation |

| Triethylamine | 1.1 | Base to neutralize HCl generated during acylation |

| Anhydrous Dichloromethane | - | Reaction solvent |

| 1 M HCl (aq.) | - | To quench excess base and wash the organic phase |

| Saturated NaHCO₃ (aq.) | - | To neutralize any remaining acid and wash the organic phase |

| Brine | - | To remove residual water from the organic phase |

| Anhydrous MgSO₄ | - | Drying agent for the organic phase |

Expected Outcome: The protocol is expected to yield the desired 7-Bromo-5-(trifluoromethyl)-[2][3][4]triazolo[4,3-a]quinazolin-5-ol as a solid product. The structure should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Insights

The efficiency of this one-pot synthesis hinges on the sequential reactivity of the functional groups. The proposed mechanism is illustrated below.

Caption: Proposed reaction mechanism.

Initially, the exocyclic amino group of 3-amino-1,2,4-triazole, being more nucleophilic, attacks the carbonyl carbon of the acyl chloride. Subsequent elimination of HCl, neutralized by triethylamine, affords the N-acyltriazole intermediate. In the second step, upon heating, an intramolecular nucleophilic attack by one of the endocyclic nitrogen atoms of the triazole ring on the amide carbonyl carbon occurs. This is followed by a dehydration step to yield the aromatic, fused heterocyclic system.

Conclusion and Future Perspectives

The described one-pot protocol offers an efficient and streamlined route to a potentially valuable trifluoromethyl-substituted fused quinazolinone scaffold. The use of 2-Bromo-4-(trifluoromethyl)benzoyl chloride as a starting material provides a product that is not only of interest for its potential biological activity but is also amenable to further structural diversification. The bromo substituent can be utilized in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce additional complexity and explore the structure-activity relationship of this heterocyclic system. This protocol exemplifies the power of one-pot multicomponent reactions in modern organic synthesis and drug discovery.[1][6]

References

- Connolly, D. J.; Cusack, D.; O'Sullivan, T. P.; Guiry, P. J. Synthesis of quinazolinones and quinazolines. Tetrahedron2005, 61, 10153-10202.

- Safaei-Ghomi, J.; Hatami, A. Facile and Efficient One-Pot Protocol for Synthesis of 5-Phenyl-1,4-benzodiazepine-2-one Derivatives.

-

Hikawa, H.; Ino, J.; Suzuki, Y. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Organic Chemistry Portal. [Link]

- Wu, X.; et al. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules2020, 25(21), 5046.

- Phakhodee, W.; et al. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry2022, 10, 969531.

- Elwahy, A. H. M.; Shaaban, M. R. Synthesis of Trifluoromethyl-Substituted Fused Bicyclic Heterocycles and their Corresponding Benzo-Fused Analogues. Advances in Organic Synthesis2013, 4, 409-482.

- Ge, F.-Y.; et al. One-pot synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzo-1,3-diazoles. Tetrahedron Letters2007, 48(18), 3251-3254.

- Zare, A.; et al. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.

- Chen, J.; et al. A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. The Journal of Organic Chemistry2012, 77(23), 10898-10907.

-

Taylor & Francis. Multi-component reactions – Knowledge and References. [Link]

-

Reddit. One Pot Benzodiazepine Synthesis, no lab equipment required. [Link]

-

RSC Publishing. Copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles. [Link]

-

MDPI. Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction. [Link]

-

ResearchGate. Green Synthesis of 2-Benzoyl-4-quinazolinones. [Link]

-

ResearchGate. One-Pot Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzo-1,3-diazoles. [Link]

-

PMC. A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. [Link]

Sources

- 1. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cross-Coupling Architectures of 2-Bromo-4-(trifluoromethyl)benzoyl Chloride

Executive Summary & Strategic Value

2-Bromo-4-(trifluoromethyl)benzoyl chloride (CAS 162233-18-1) is a high-value bifunctional scaffold. Its utility stems from the orthogonal reactivity of its two electrophilic sites: the highly reactive acid chloride (C1) and the transition-metal-active aryl bromide (C2).

The presence of the trifluoromethyl (-CF₃) group at the C4 position significantly alters the electronic landscape compared to the parent 2-bromobenzoyl chloride. The -CF₃ group (Hammett

This guide details two primary workflows:

-

The Heterocyclic Route: Synthesis of 5-(trifluoromethyl)isoindolin-1-ones via cascade cyclization.

-

The Biaryl Route: Chemoselective Suzuki-Miyaura coupling to generate functionalized biaryl amides.

Strategic Reaction Map

The following decision tree illustrates the chemoselective divergence possible with this substrate. The "Ortho-Effect" dictates that the acid chloride must usually be stabilized (as an amide) before engaging the bromide in catalysis to prevent catalyst poisoning or unwanted decarbonylation.

Figure 1: Chemoselective divergence. The acid chloride is the "gatekeeper" functional group that must be derivatized to unlock the bromide's potential.

Application I: Synthesis of 5-(Trifluoromethyl)isoindolin-1-ones

Isoindolinones are privileged scaffolds in drug discovery (e.g., MDM2 inhibitors). The 2-bromo-benzoyl core allows for a "one-pot" or "two-step" sequence where the amide nitrogen acts as the nucleophile in a metal-catalyzed intramolecular cyclization.

Mechanism

The reaction proceeds via oxidative addition of Pd(0) into the C-Br bond, followed by aminopalladation of an alkene (if using an external alkene) or direct intramolecular CO insertion/reductive elimination depending on the specific coupling partner.

Protocol A: Two-Step Synthesis (Amidation Cyclization)

Step 1: Amide Formation (The "Protection" Step)

Rationale: The -CF₃ group makes the COCl highly reactive. Anhydrous conditions are critical to prevent hydrolysis to the benzoic acid.

Reagents:

-

Substrate: 2-Bromo-4-(trifluoromethyl)benzoyl chloride (1.0 equiv)

-

Amine: Benzylamine or Aniline derivative (1.1 equiv)

-

Base: Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) (

)

Procedure:

-

Charge a flame-dried flask with the amine and TEA in anhydrous DCM under

. -

Cool to 0°C . (Critical: The CF3-activated COCl reacts exothermically).

-

Add the benzoyl chloride dropwise (diluted in minimal DCM) over 15 minutes.

-

Warm to RT and stir for 2 hours.

-

Workup: Wash with 1N HCl (to remove excess amine), then sat. NaHCO₃. Dry over MgSO₄ and concentrate.

-

Checkpoint: Verify amide formation via LC-MS (Target Mass = MW + Amine - HCl).

-

Step 2: Pd-Catalyzed Cyclization (The "Construction" Step)

Rationale: We utilize a cascade reaction involving an external alkene (Heck-type cyclization) or direct carbonylation if targeting the core. Here, we describe a Cu-catalyzed cascade for forming N-substituted isoindolinones, which is often more robust for this specific substitution pattern [1].

Reagents:

-

Substrate: Amide from Step 1 (1.0 equiv)

-

Catalyst: CuI (10 mol%) or Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Ligand: L-Proline (20 mol%) - if using Copper

-

Solvent: DMSO or DMF (Anhydrous)

Procedure:

-

In a glovebox or under strict Argon flow, combine the Amide, CuI, L-Proline, and Cs₂CO₃ in a pressure vial.

-

Add degassed DMSO.

-

Seal and heat to 110°C for 12–18 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash extensively with water (to remove DMSO) and brine.

-

Purify via column chromatography (Hexane/EtOAc gradient).

Application II: Chemoselective Suzuki-Miyaura Coupling

This protocol addresses the challenge of coupling the aryl bromide without hydrolyzing the sensitive amide or ester linkage formed in the previous step.

Critical Parameter: Base Selection

Strong bases (hydroxides, alkoxides) can hydrolyze the amide/ester derived from the electron-deficient (CF3-substituted) ring. Mild inorganic bases (Carbonates, Phosphates) are required.

Protocol B: Biaryl Synthesis[1]

Reagents:

-

Electrophile: 2-Bromo-N-alkyl-4-(trifluoromethyl)benzamide (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

-

Why: The bidentate ferrocene ligand prevents

-hydride elimination and is robust against air/moisture compared to Pd(PPh₃)₄.

-

-

Base: K₃PO₄ (2.0 equiv, 2M aqueous solution) or Cs₂CO₃ (solid).

-

Solvent: 1,4-Dioxane (degassed).

Step-by-Step:

-

Degassing: Sparge 1,4-dioxane with Argon for 20 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.

-

Assembly: Add the Amide, Boronic Acid, and Base to the reaction vessel.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM last.

-

Reaction: Heat to 80–90°C for 4–6 hours.

-

Monitoring: Monitor by TLC/LC-MS.[1] The starting bromide should disappear.

-

-

Scavenging: If Pd residues are high, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins before concentration.

Data Summary & Troubleshooting

Reactivity Profile Table

| Parameter | 2-Bromo-Benzoyl Cl (Standard) | 2-Bromo-4-(CF3)-Benzoyl Cl (Target) | Implication |

| COCl Electrophilicity | High | Very High | Requires 0°C addition; strictly anhydrous. |

| C-Br Oxidative Addition | Moderate | Fast | CF3 activates the ring; lower catalyst loading possible. |

| Hydrolysis Rate | Fast | Very Fast | Store under inert gas; open bottle has short shelf-life. |

| Solubility | Good in DCM/THF | Good in DCM/THF | No significant change in solvent choice. |

Common Failure Modes

-

Hydrolysis of Starting Material:

-

Protodeboronation (Suzuki):

-

Symptom:[2][3][4][5] Formation of the de-halogenated arene (Ar-H) instead of Biaryl.

-

Fix: This is common with poly-fluorinated substrates. Switch from Boronic Acid to Boronic Ester (Pinacol) or Potassium Trifluoroborate (BF3K) salts. Use anhydrous base conditions (Cs₂CO₃/Dioxane) instead of aqueous K₃PO₄.

-

References

-

Synthesis of Isoindolinones via Cu-Catalyzed Coupling

-

Suzuki-Miyaura Coupling of Electron-Deficient Aryl Chlorides/Bromides

- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

- Source:Chemical Reviews

- Context: Foundational text for Protocol B, specifically regarding electron-deficient rings.

-

URL:[Link]

-

Chemoselectivity of Acid Chlorides

- Title: Chemoselective Cross-Coupling of Acyl Chlorides.

- Source:Journal of the American Chemical Society

- Context: Discusses the reactivity r

-

URL:[Link]

-

Substrate Data (PubChem)

Disclaimer: This protocol involves hazardous chemicals (acid chlorides, halogenated solvents). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Isoindolinone synthesis [organic-chemistry.org]

- 7. 2-Bromo-4-(trifluoromethyl)benzyl chloride [synhet.com]

Troubleshooting & Optimization

Preventing hydrolysis of 2-Bromo-4-(trifluoromethyl)benzoyl chloride during handling

Executive Summary

You are working with 2-Bromo-4-(trifluoromethyl)benzoyl chloride , a highly electrophilic acyl chloride. Unlike standard benzoyl chloride, the presence of the electron-withdrawing trifluoromethyl (-CF

The Consequence: This reagent is hyper-sensitive to moisture.[1][2][3] Upon contact with ambient humidity, it undergoes rapid nucleophilic acyl substitution , degrading into 2-Bromo-4-(trifluoromethyl)benzoic acid and corrosive hydrogen chloride (HCl) gas.

This guide replaces generic handling advice with a rigorous, mechanism-based protocol to ensure the integrity of your chemical supply and the reproducibility of your data.

Part 1: The Mechanism of Failure (Why It Degrades)

To prevent hydrolysis, you must understand the enemy. The degradation is not random; it is a specific chemical attack driven by the electronic nature of your molecule.

Key Insight: The -CF

Hydrolysis Pathway Visualization The following diagram illustrates the degradation mechanism you are fighting against.

Figure 1: Mechanism of hydrolysis.[1] The electron-deficient carbonyl is rapidly attacked by water, leading to irreversible degradation.

Part 2: Critical Handling Protocols

Storage & Initial Triage

Q: I just received the shipment. How do I store it? A: Do not store it in the general chemical cabinet.

-

Temperature: Store at 2–8°C (Refrigerator) or -20°C (Freezer) to kinetically slow down any hydrolysis reactions with residual headspace moisture.

-

Atmosphere: The container must be kept under an inert atmosphere (Nitrogen or Argon).[4]

-

Secondary Containment: Place the bottle inside a secondary jar containing a desiccant (e.g., Drierite or activated molecular sieves) and seal the outer jar with Parafilm.

Transfer Techniques (The "Golden Path")

Q: How do I transfer the reagent to my reaction vessel without exposing it to air? A: Never pour this reagent. Use the Positive Pressure Cannula/Syringe Method .

Protocol:

-

Purge: Insert a needle connected to an inert gas line (N₂/Ar) into the reagent bottle's septum to create positive pressure.

-

Withdraw: Use a gas-tight syringe (oven-dried and purged with N₂) to withdraw the required volume. The positive pressure helps fill the syringe without pulling in air.

-

Transfer: Inject the reagent directly into your reaction flask through a septum.

Solvent Selection

Q: Can I use "HPLC Grade" solvents? A: No. "HPLC Grade" often contains trace water (up to 0.05%), which is stoichiometric death for this reagent.

-

Requirement: Use Anhydrous solvents (water content < 10 ppm).

-

Verification: If using a solvent from a wash bottle or older stock, dry it over activated 3Å or 4Å molecular sieves for at least 24 hours before use.

Part 3: Troubleshooting & Diagnostics

Scenario A: The "Fuming" Bottle

User Report: "When I opened the cap, I saw white smoke."

-

Diagnosis: The reagent is hydrolyzing.[1][2][4][5][6][7][8][9] The "smoke" is HCl gas reacting with moist air to form hydrochloric acid mist.

-

Immediate Action: Close the bottle immediately. Purge the headspace with Argon for 5 minutes. Seal with Parafilm.

-

Impact Assessment: The purity has been compromised. You likely have solid benzoic acid precipitate in your liquid.

Scenario B: Verification of Purity

User Report: "How do I know if my reagent is still good?"

-

Method: Use IR Spectroscopy or H-NMR . Do not use TLC (it hydrolyzes on the plate).

| Diagnostic Method | Active Reagent (Acid Chloride) | Hydrolyzed Product (Carboxylic Acid) |

| IR Spectrum | Sharp C=O stretch at ~1790–1815 cm⁻¹ | Broad C=O stretch at ~1700 cm⁻¹ + Broad O-H stretch (2500-3300 cm⁻¹) |

| 1H NMR | Aromatic protons shift slightly downfield | Distinct shift; disappearance of acid chloride signals |

| Visual | Clear to yellowish liquid/low-melting solid | White solid precipitate suspended in liquid |

Scenario C: Emergency Recovery

User Report: "My reagent has hydrolyzed significantly. Can I save it?"

-

The Fix: Yes, you can regenerate the acid chloride from the acid.

-

Protocol:

-

Dissolve the degraded mixture in thionyl chloride (SOCl₂) or oxalyl chloride.

-

Add a catalytic amount of DMF (N,N-Dimethylformamide).

-

Reflux for 1-2 hours.

-

Distill off the excess chlorinating agent.

-

Vacuum distill the product to recover pure 2-Bromo-4-(trifluoromethyl)benzoyl chloride.

-

Part 4: Decision Matrix for Handling

Use this logic flow to determine the correct course of action during your experiment.

Figure 2: Decision matrix for maintaining an inert environment during transfer.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67607, 4-(Trifluoromethyl)benzoyl chloride. Retrieved October 26, 2025, from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

University of Calgary. Spectroscopic Analysis: Acyl Chlorides. Retrieved October 26, 2025, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. reddit.com [reddit.com]

- 9. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

Troubleshooting low conversion rates with 2-Bromo-4-(trifluoromethyl)benzoyl chloride

Executive Summary: The "Glass Cannon" Effect

You are likely encountering low conversion not because the reagent is unreactive, but because it is hyper-reactive in the wrong pathway.

2-Bromo-4-(trifluoromethyl)benzoyl chloride presents a unique synthetic paradox:

-

Electronic Activation: The para-trifluoromethyl (

) group is a powerful electron-withdrawing group (EWG). It drains electron density from the benzene ring, making the carbonyl carbon significantly more electrophilic than standard benzoyl chloride. -

Steric Gating: The ortho-bromo (

) substituent provides significant steric hindrance, blocking the approach of bulky nucleophiles.

The Result: The molecule is highly susceptible to hydrolysis (reaction with moisture) because water is small enough to bypass the steric gate, while your desired nucleophile (amine/alcohol) struggles to reach the reactive center. "Low conversion" is often a misdiagnosis of reagent decomposition or competitive hydrolysis .

Diagnostic Triage: Identify Your Failure Mode

Before altering your reaction conditions, use this logic flow to identify the root cause.

Figure 1: Diagnostic logic tree for isolating the cause of low conversion. Note that reagent quality is the most frequent failure point.

Critical Issue: Reagent Integrity (The Hydrolysis Trap)

The 4-trifluoromethyl group makes this acid chloride exceptionally sensitive to moisture. If your bottle has been opened previously without a nitrogen flush, a significant portion has likely reverted to 2-Bromo-4-(trifluoromethyl)benzoic acid .

How to Verify

Do not rely on TLC (the acid chloride hydrolyzes on the silica plate, often showing the same spot as the acid).

-

Method: Take a simplified IR (neat).

-

Look for:

-

Acid Chloride: Sharp carbonyl stretch at ~1775 cm⁻¹ .

-

Carboxylic Acid (Impurity): Broad O-H stretch centered around 3000 cm⁻¹ and a shifted carbonyl (~1680-1700 cm⁻¹).

-

The Fix: In-Situ Regeneration

If your reagent is compromised, you do not need to buy new stock. You can regenerate the acid chloride immediately before use.

-

Dissolve the "bad" reagent in neat Thionyl Chloride (

) (approx. 3-5 equivalents). -

Add a catalytic drop of DMF (Vilsmeier-Haack activation).

-

Reflux for 2 hours.

-

Remove excess

under vacuum (rotary evaporator with a base trap).[1] -

Chase with Toluene: Add dry toluene and evaporate again to remove trace thionyl chloride (azeotropic removal).

-

Use the resulting oil immediately.

Reaction Optimization: Overcoming the Ortho-Effect

The 2-Bromo substituent creates a "steric wall." Standard nucleophilic attack angles (Bürgi-Dunitz trajectory) are obstructed.

Comparative Reactivity Data

| Parameter | Standard Benzoyl Chloride | 2-Bromo-4-(CF3)benzoyl chloride | Impact on Protocol |

| Electronic Nature | Neutral | Highly Electron Deficient | Reacts faster with water; requires strictly anhydrous solvents. |

| Steric Hindrance | Low | High (Ortho-Br) | Requires smaller bases or catalysts (DMAP) to facilitate attack. |

| Hydrolysis Risk | Moderate | Severe | Aqueous Schotten-Baumann conditions often fail. |

| Preferred Solvent | DCM, Toluene, Water/EtOAc | DCM, THF (Anhydrous) | Avoid protic solvents completely. |

The DMAP "Steglich" Boost

For hindered substrates, Pyridine or Triethylamine (TEA) alone may be insufficient. You must use 4-Dimethylaminopyridine (DMAP) .

Mechanism: DMAP attacks the acid chloride to form an N-acylpyridinium salt. This intermediate is:

-

More Electrophilic: The positive charge on nitrogen pulls electron density.

-

Less Sterically Hindered: The DMAP extends the electrophilic center away from the blocking 2-Bromo group, allowing the nucleophile to attack.

Standardized Protocol: The "Gold Standard" Amidation

Use this protocol to guarantee conversion. It assumes the reagent is moisture-sensitive and sterically hindered.

Reagents:

-

2-Bromo-4-(trifluoromethyl)benzoyl chloride (1.0 equiv)

-

Amine/Nucleophile (1.1 equiv)

-

Triethylamine (

) or DIPEA (1.5 equiv) - Acts as acid scavenger -

DMAP (0.1 equiv / 10 mol%) - Acts as nucleophilic catalyst

-

Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen balloon (or Schlenk line).

-

Solvation: Dissolve the Amine (1.1 equiv),

(1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM. Cool to 0°C in an ice bath.-

Why? Cooling controls the initial exotherm, preventing side reactions, even though the reaction might be sluggish later.

-

-

Addition: Dissolve the Acid Chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

-

Note: Do not add the amine to the acid chloride; high concentrations of acid chloride can lead to dimerization or anhydride formation.

-

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.

-

Checkpoint: If TLC shows starting material after 4 hours, heat to mild reflux (40°C). The 2-Br steric hindrance often requires thermal energy to overcome the activation barrier.

-

-

Quench & Workup:

-

Quench with saturated

(aq). -

Extract with DCM (x3).

-

Wash organic layer with 1M HCl (to remove excess amine/DMAP/pyridine).

-

Wash with Brine, dry over

, and concentrate.

-

Frequently Asked Questions (FAQs)

Q: Can I use the Schotten-Baumann method (NaOH/Water/DCM)?

A: Avoid it. While standard for benzoyl chlorides, the

Q: My product is turning purple/brown. Why? A: This suggests halogen-metal exchange or radical formation if you are using strong organometallic bases (like LiHMDS). The C-Br bond is weak. Stick to non-nucleophilic organic bases like DIPEA or TEA.

Q: I see a new spot on TLC that isn't product or acid. What is it? A: It is likely the anhydride . If moisture enters slowly, it hydrolyzes one molecule to the acid, which then attacks a second molecule of acid chloride. Ensure your solvent is dry (use molecular sieves).

References

-

Reactivity of Electron-Deficient Acid Chlorides

-

The "Positive Steric Effect" & Solvolysis

- Bentley, T. W., & Shim, C. S. (1993). Structure-reactivity relationships in the solvolysis of acid chlorides. Journal of the Chemical Society, Perkin Transactions 2.

-

Context: Discusses how ortho-substituents can paradoxically accelerate solvolysis in some contexts, but primarily block bimolecular nucleophilic attack.[5]

-

DMAP Catalysis (Steglich Conditions)

-

Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.

- Relevance: Foundational text on using DMAP to overcome steric hindrance in acyl

-

-

Physical Properties & Handling (Analog Data)

-

PubChem Compound Summary for 4-(Trifluoromethyl)benzoyl chloride (CID 67607). National Center for Biotechnology Information (2023).

- Data: Provides hydrolysis sensitivity data and boiling points for the non-brominated analog, serving as a baseline for stability expect

-

Sources

Handling precipitate formation in 2-Bromo-4-(trifluoromethyl)benzoyl chloride synthesis

Technical Support Center: 2-Bromo-4-(trifluoromethyl)benzoyl chloride Synthesis

Welcome, researchers and drug development professionals, to our dedicated technical support guide for the synthesis of 2-Bromo-4-(trifluoromethyl)benzoyl chloride. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, drawing from established chemical principles and extensive laboratory experience. Our goal is to empower you to navigate the complexities of this synthesis, particularly the common challenge of precipitate formation, ensuring a successful and efficient reaction.

Troubleshooting Guide: Precipitate Formation

Precipitate formation during the synthesis of 2-Bromo-4-(trifluoromethyl)benzoyl chloride from its corresponding carboxylic acid is a frequent observation that can indicate various underlying issues. This guide will help you diagnose the cause and take appropriate corrective action.

Initial Observation: Unwanted Precipitate

An unexpected solid has formed in your reaction vessel. Before proceeding, it's crucial to identify the nature of this precipitate.

Is the precipitate present before or after the addition of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride)?

-

Before Addition: This strongly suggests that the starting material, 2-Bromo-4-(trifluoromethyl)benzoic acid, has limited solubility in the chosen solvent at the reaction temperature.

-